molecular formula C48H49N3O9 B7908879 Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH

Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH

Cat. No.: B7908879
M. Wt: 811.9 g/mol
InChI Key: AQVHAPHWFMHPJI-KYVGDJDASA-N
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Description

Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is a complex compound used primarily in peptide synthesis. It is composed of three main components: Boc-L-Threonine, Fmoc-L-Glutamine, and Trityl (Trt) protecting groups. This compound is utilized in solid-phase peptide synthesis, where it serves as a building block for creating larger peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH involves multiple steps, each requiring specific reaction conditions:

    Protection of L-Threonine: L-Threonine is first protected with a t-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-Threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Protection of L-Glutamine: L-Glutamine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group and a trityl (Trt) group. The Fmoc group is introduced by reacting L-Glutamine with Fmoc chloride in the presence of a base like sodium carbonate. The Trt group is added by reacting the Fmoc-protected L-Glutamine with trityl chloride in the presence of a base such as pyridine.

    Coupling: The Boc-L-Threonine and Fmoc-L-Glutamine(Trt) are then coupled together using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH undergoes several types of reactions, including:

    Deprotection: The Boc, Fmoc, and Trt protecting groups can be removed under specific conditions. Boc is typically removed using trifluoroacetic acid (TFA), Fmoc is removed using piperidine, and Trt is removed using acidic conditions.

    Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, piperidine for Fmoc removal, and acidic conditions for Trt removal.

    Coupling: DIC and HOBt in DMF.

Major Products Formed

The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further used in peptide synthesis.

Scientific Research Applications

Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for larger molecules.

    Biology: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc, Fmoc, and Trt) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the final peptide product. The compound interacts with coupling reagents and other amino acids to form peptide bonds, ultimately leading to the formation of larger peptide chains.

Comparison with Similar Compounds

Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is unique due to its combination of protecting groups and its specific use in peptide synthesis. Similar compounds include:

    Boc-L-Thr[Fmoc-L-Asn(Trt)]-OH: Similar structure but with asparagine instead of glutamine.

    Boc-L-Thr[Fmoc-L-Glu(Trt)]-OH: Similar structure but with glutamic acid instead of glutamine.

    Boc-L-Thr[Fmoc-L-Lys(Trt)]-OH: Similar structure but with lysine instead of glutamine.

These compounds share similar synthetic routes and reaction conditions but differ in their specific amino acid components, leading to different applications and properties.

Properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N3O9/c1-31(42(43(53)54)50-46(57)60-47(2,3)4)59-44(55)40(49-45(56)58-30-39-37-26-16-14-24-35(37)36-25-15-17-27-38(36)39)28-29-41(52)51-48(32-18-8-5-9-19-32,33-20-10-6-11-21-33)34-22-12-7-13-23-34/h5-27,31,39-40,42H,28-30H2,1-4H3,(H,49,56)(H,50,57)(H,51,52)(H,53,54)/t31-,40+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVHAPHWFMHPJI-KYVGDJDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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